molecular formula C16H22N4O3S B3011562 2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole CAS No. 2097929-23-0

2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B3011562
CAS No.: 2097929-23-0
M. Wt: 350.44
InChI Key: OEKQVBKNJAZOML-UHFFFAOYSA-N
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Description

2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, which can be achieved through the reaction of a suitable amine with a cyclic ketone. The morpholine sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides. Finally, the benzodiazole ring is constructed through cyclization reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-benzodiazole: Lacks the morpholine sulfonyl and pyrrolidine groups, resulting in different chemical properties and applications.

    1-(morpholine-4-sulfonyl)pyrrolidine: Contains the morpholine sulfonyl and pyrrolidine groups but lacks the benzodiazole ring.

    1H-1,3-benzodiazole: A simpler structure without the additional functional groups present in 2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages over simpler analogs in terms of reactivity, selectivity, and potential therapeutic benefits.

Biological Activity

2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a compound of significant interest due to its potential biological activity. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves several steps:

  • Pyrrolidine Ring Formation : The initial step typically involves the reaction of an amine with a cyclic ketone to form the pyrrolidine ring.
  • Introduction of Morpholine Sulfonyl Group : This is achieved through sulfonylation reactions using sulfonyl chlorides.
  • Cyclization to Form Benzodiazole : The final step includes cyclization reactions that yield the benzodiazole structure.

Optimized synthetic routes enhance yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions.

Antibacterial Properties

Recent studies highlight the antibacterial potential of compounds related to this compound. For instance, pyrrole derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Antiviral Activity

The compound's structural components suggest potential antiviral properties. Similar sulfonamide derivatives have demonstrated effectiveness against various viral pathogens, including coxsackievirus B and SARS-CoV-2. For example, one study reported an IC50 value of 0.8 µM for a related compound against SARS-CoV-2, indicating promising antiviral activity without cytotoxic effects .

The biological activity of this compound may be attributed to its interaction with specific molecular targets within microorganisms or host cells. It is hypothesized that the compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. However, detailed molecular targets remain to be elucidated .

Study on Antimicrobial Efficacy

A comprehensive study evaluated various pyrrole-based compounds for their antimicrobial efficacy. The results indicated that certain derivatives exhibited superior activity against bacterial strains compared to traditional antibiotics like ciprofloxacin . This suggests that modifications in the chemical structure could enhance the biological properties of similar compounds.

Evaluation Against Viral Infections

Another investigation focused on sulfonamide derivatives with heterocyclic structures, revealing their potential as antiviral agents. Compounds structurally related to this compound were found to inhibit viral glycoproteins effectively, showcasing their applicability in developing antiviral therapies .

Summary of Research Findings

Study Focus Findings Reference
Antibacterial ActivityMIC values between 3.12 - 12.5 µg/mL against bacteria
Antiviral ActivityIC50 = 0.8 µM against SARS-CoV-2
Mechanism InsightsPotential binding to enzymes/receptors

Properties

IUPAC Name

4-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-13-17-15-4-2-3-5-16(15)20(13)14-6-7-19(12-14)24(21,22)18-8-10-23-11-9-18/h2-5,14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKQVBKNJAZOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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